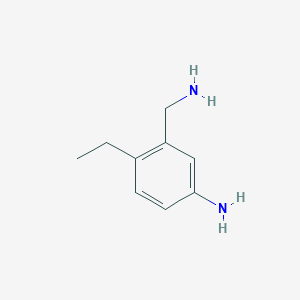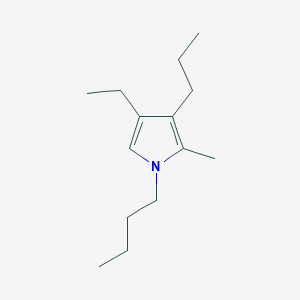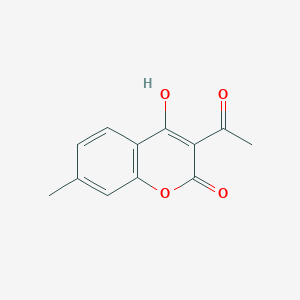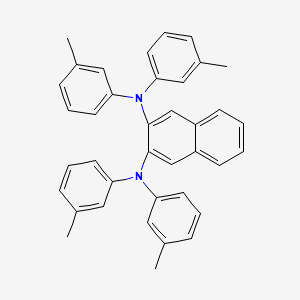
N~2~,N~2~,N~3~,N~3~-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~,N~2~,N~3~,N~3~-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, substituted with four 3-methylphenyl groups on the nitrogen atoms at positions 2 and 3 of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~3~,N~3~-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine typically involves the reaction of naphthalene-2,3-diamine with 3-methylphenyl halides under specific conditions. A common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-nitrogen bonds between the naphthalene-2,3-diamine and the 3-methylphenyl halides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
N~2~,N~2~,N~3~,N~3~-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
科学研究应用
N~2~,N~2~,N~3~,N~3~-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine has several scientific research applications, including:
Organic Electronics: It is used as a host material in organic light-emitting diodes (OLEDs) due to its high efficiency and stability.
Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic properties.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
作用机制
The mechanism of action of N2,N~2~,N~3~,N~3~-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine involves its interaction with specific molecular targets and pathways. In the context of organic electronics, the compound acts as a host material that facilitates the transport of charge carriers, enhancing the efficiency of devices like OLEDs . The exact molecular targets and pathways in biological systems are still under investigation.
相似化合物的比较
Similar Compounds
N,N,N’,N’-Tetrakis(3-methylphenyl)-3,3’-dimethylbenzidine: Similar in structure but with a different core.
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine: Another related compound with different substituents.
Uniqueness
N~2~,N~2~,N~3~,N~3~-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics and materials science.
属性
CAS 编号 |
179063-38-8 |
|---|---|
分子式 |
C38H34N2 |
分子量 |
518.7 g/mol |
IUPAC 名称 |
2-N,2-N,3-N,3-N-tetrakis(3-methylphenyl)naphthalene-2,3-diamine |
InChI |
InChI=1S/C38H34N2/c1-27-11-7-17-33(21-27)39(34-18-8-12-28(2)22-34)37-25-31-15-5-6-16-32(31)26-38(37)40(35-19-9-13-29(3)23-35)36-20-10-14-30(4)24-36/h5-26H,1-4H3 |
InChI 键 |
CLUSMYJXMUEGSN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC(=C2)C)C3=CC4=CC=CC=C4C=C3N(C5=CC=CC(=C5)C)C6=CC=CC(=C6)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


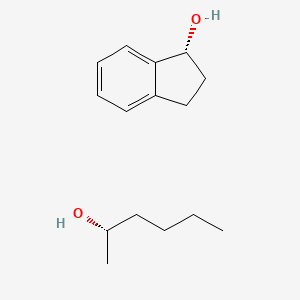
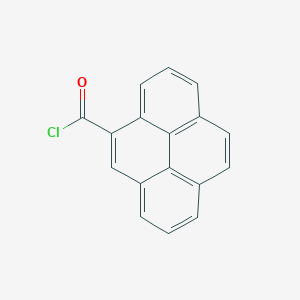

![(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)methanone](/img/structure/B12568119.png)
![2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate](/img/structure/B12568124.png)

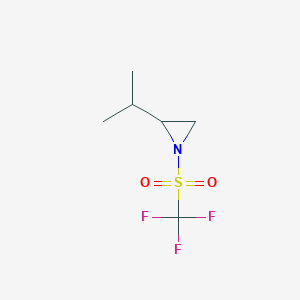
![Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine](/img/structure/B12568144.png)
![Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B12568151.png)
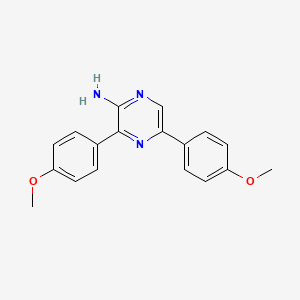
![Diethyl {1-[(diethoxyphosphoryl)oxy]-3-fluoropropyl}phosphonate](/img/structure/B12568163.png)
